molecular formula C16H15N B1627133 N-Ethyl-2-vinylcarbazole CAS No. 38627-52-0

N-Ethyl-2-vinylcarbazole

Cat. No.: B1627133
CAS No.: 38627-52-0
M. Wt: 221.3 g/mol
InChI Key: QDZXSLUJYIHQDN-UHFFFAOYSA-N
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Description

Context and Significance of Carbazole-Containing Polymers in Advanced Materials Research

Carbazole-based polymers have garnered significant attention over the past five decades due to their exceptional stability and high redox potential compared to other conducting polymers. mdpi.com These materials are known for their excellent electro- and photoactive properties, stemming from their high hole transporting mobility and strong absorption in the UV spectral region. mdpi.com The carbazole (B46965) moiety itself is a nitrogen-containing heterocyclic compound with a planar π-conjugated system, high rigidity, and electron delocalization, which facilitates efficient light absorption and emission. nih.gov

The unique characteristics of carbazole-containing polymers have led to their widespread use in a variety of advanced applications, including:

Organic Light Emitting Diodes (OLEDs) mdpi.combohrium.com

Organic Field-Effect Transistors (OFETs) mdpi.com

Photovoltaic Devices (Solar Cells) mdpi.comresearchgate.net

Sensors and Biosensors mdpi.com

Smart Windows mdpi.com

Photorefractive Materials researchgate.net

The versatility of carbazole allows for the synthesis of polymers with tailored properties. For instance, modifications at the N-position of the carbazole ring can improve solubility, thermal stability, and other physicochemical characteristics. mdpi.com Furthermore, polymerization at different positions on the carbazole ring (e.g., 3,6- or 2,7-) can lead to polymers with varying degrees of conjugation and different electronic properties. mdpi.com

Overview of N-Ethyl-2-vinylcarbazole as a Monomer Precursor for Functional Polymers

The polymerization of this compound can be achieved through various methods, including controlled radical polymerization techniques. researchgate.net These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for achieving predictable and reproducible material properties. researchgate.netsemanticscholar.org The resulting polymers exhibit interesting photophysical properties, such as the formation of intrachain excimers, which are responsible for their characteristic fluorescence emission. aip.org

Historical Research Trajectory and Key Advancements in this compound Polymer Systems

Research into carbazole-containing polymers began with the study of poly(N-vinylcarbazole) (PVK), which was first reported in 1934. mdpi.com PVK gained prominence for its photoconductive properties and was extensively used in electrophotography. researchgate.netkpi.ua However, the brittleness and poor processability of PVK limited its broader applications. mdpi.comkpi.ua

This led to the exploration of various derivatives, including this compound, to improve the material's properties. Key advancements in the field have been closely linked to the development of new polymerization techniques. The advent of controlled radical polymerization methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, has enabled the synthesis of complex polymer architectures, including block copolymers and star polymers, with carbazole functionalities. researchgate.netsemanticscholar.org

A significant area of research has been the synthesis of block copolymers incorporating carbazole segments. researchgate.net These materials can self-assemble into highly ordered structures, which is advantageous for applications in optoelectronics. researchgate.net For instance, the controlled synthesis of poly(N-ethyl-3-vinylcarbazole) and its block copolymers via RAFT polymerization has been demonstrated, resulting in polymers with high thermal stability and blue fluorescence. acs.org

Scope and Objectives of Academic Investigations into this compound

Academic investigations into this compound and its polymers are driven by the desire to understand the structure-property relationships and to develop new materials with enhanced performance for specific applications. The primary objectives of this research include:

Synthesis of well-defined polymers: Developing and optimizing polymerization methods to control the molecular weight, polydispersity, and architecture of poly(this compound) and its copolymers. semanticscholar.orgacs.org

Characterization of material properties: A thorough investigation of the photophysical, electrochemical, thermal, and morphological properties of these polymers. aip.orgacs.orgbohrium.com This includes studying their emission properties, charge transport characteristics, and thermal stability.

Exploring new applications: Designing and fabricating novel electronic and optoelectronic devices, such as OLEDs, solar cells, and sensors, based on this compound polymers and evaluating their performance. mdpi.combohrium.com

Understanding fundamental processes: Gaining a deeper understanding of the fundamental photophysical processes, such as excimer formation and charge transfer, that occur in these materials. aip.orgep2-bayreuth.de

Recent studies have focused on areas such as the stereoselective polymerization of carbazole derivatives to create polymers with specific tacticities, which can influence their self-assembly and electronic properties. nih.gov Additionally, the development of carbazole-based polymers for applications in anion exchange membranes for fuel cells is an emerging area of research. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-9-ethylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZXSLUJYIHQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584608
Record name 2-Ethenyl-9-ethyl-9H-carbazole
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Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38627-52-0
Record name 2-Ethenyl-9-ethyl-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-2-vinylcarbazole
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Synthetic Methodologies for N Ethyl 2 Vinylcarbazole and Its Polymeric Derivatives

Monomer Synthesis Strategies for N-Ethyl-2-vinylcarbazole

The synthesis of this compound, while not ubiquitously documented, can be approached through several established synthetic organic chemistry reactions. These strategies typically involve the introduction of a vinyl group onto a pre-functionalized N-ethylcarbazole core. Two prominent and logical methods are the Wittig reaction and the Heck reaction.

A Wittig olefination would likely start from N-ethylcarbazole-2-carbaldehyde. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This aldehyde precursor can be synthesized via formylation of N-ethylcarbazole, a reaction demonstrated for similar carbazole (B46965) derivatives. mdpi.com The subsequent reaction of the aldehyde with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would then generate the desired 2-vinyl group. masterorganicchemistry.com

Alternatively, the Heck reaction provides a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.orgnih.govsioc-journal.cn This pathway would involve a palladium-catalyzed coupling of 2-halo-N-ethylcarbazole (e.g., 2-bromo-N-ethylcarbazole) with a vinylating agent like ethylene (B1197577) or a vinyl organometallic reagent. wikipedia.org The success of the Heck reaction for creating substituted alkenes from aryl halides makes this a viable, if less commonly cited, route for this specific monomer. organic-chemistry.org

Table 1: Plausible Synthetic Routes for this compound

Reaction Name Starting Material Key Reagents Product
Wittig Reaction N-ethylcarbazole-2-carbaldehyde Methylenetriphenylphosphorane (Ph₃P=CH₂) This compound

Polymerization Mechanisms and Kinetics of this compound

The polymerization of this compound (E2VC) has been investigated, with a particular focus on achieving controlled polymer structures. As a styrene (B11656) derivative analogue, E2VC is amenable to radical polymerization techniques. semanticscholar.org Studies into its polymerization kinetics, particularly using controlled radical methods, indicate that while living characteristics can be observed, challenges such as termination reactions are also present. Research has shown that in the nitroxide-mediated polymerization of E2VC, the molecular weight of the resulting polymer increases steadily with time, which is a hallmark of a living polymerization. However, evidence of termination or decomposition of the "living" radical ends was also noted. semanticscholar.org

The emission properties of poly(this compound) have been studied, confirming its synthesis and highlighting its potential in photophysical applications. Dilute solutions of the polymer exhibit a structureless emission band characteristic of an intrachain excimer state, where two adjacent carbazole pendant groups interact.

Controlled Radical Polymerization Approaches for this compound and Related Monomers

Controlled radical polymerization (CRP) techniques are paramount for synthesizing well-defined carbazole-containing polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. semanticscholar.orgicm.edu.pl Several CRP methods have been successfully applied to carbazole-based monomers.

Nitroxide-Mediated Polymerization (NMP) has been directly applied to this compound (E2VC), leveraging its structural similarity to styrene, a monomer that polymerizes effectively via NMP. semanticscholar.orgtandfonline.commdpi.com A study by Quinn and Register detailed the polymerization of E2VC using a unimolecular alkoxyamine initiator. semanticscholar.orggrafiati.com The polymerization demonstrated living characteristics, evidenced by a steady increase in molecular weight over time. semanticscholar.org Despite this control, the process was not perfectly "living," as some degree of termination or decomposition of the active chain ends was observed. semanticscholar.org Nonetheless, a significant portion of the polymer chains remained active, enabling the synthesis of block copolymers such as poly(this compound)-block-poly(n-butyl acrylate). semanticscholar.org

Table 2: NMP of this compound (E2VC)

Initiator Monomer Key Observation Resulting Polymer Reference

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used method for synthesizing well-defined polymers from a range of monomers, including those containing carbazole moieties. icm.edu.plresearchgate.netrsc.org While specific studies on the ATRP of this compound are not prominent in the reviewed literature, the successful ATRP of other carbazole-containing monomers demonstrates the technique's applicability.

For instance, star-shaped polymers have been synthesized via ATRP using 9-(4-vinylbenzyl)-9H-carbazole (VBCz) as the monomer with multifunctional bromide initiators. epa.gov Furthermore, the homopolymerization of N-vinylcarbazole (NVC) has been conducted using an N-2-Bromoethyl carbazole initiator and a Cu(I)/Cu(II)/2,2'-bipyridine catalyst system, which subsequently acted as a macroinitiator for the ATRP of methyl methacrylate (B99206) to form a block copolymer. semanticscholar.org These examples underscore ATRP's utility in creating complex, functional polymers based on a carbazole framework. semanticscholar.orgicm.edu.pl

Table 3: Examples of ATRP in Carbazole Polymer Synthesis

Monomer Initiator/Catalyst System Polymer Architecture Reference
9-(4-vinylbenzyl)-9H-carbazole (VBCz) Multifunctional bromide initiators Star polymers epa.gov
N-vinylcarbazole (NVC) N-2-Bromoethyl carbazole / Cu(I)/Cu(II)/2,2'-bipyridine Block copolymer (with MMA) semanticscholar.org

RAFT polymerization is arguably the most versatile CRP technique, compatible with a broad spectrum of functional monomers. semanticscholar.org Its application to carbazole-containing monomers has been thoroughly investigated, particularly for N-vinylcarbazole (NVC) and the structurally similar N-ethyl-3-vinylcarbazole (E3VC). acs.org

The controlled RAFT polymerization of E3VC was successfully achieved using benzyl (B1604629) 1-pyrrolecarbodithioate as a chain transfer agent (CTA), yielding homopolymers with controlled molecular weights and low polydispersities (M_w/M_n = 1.15–1.29). acs.org The living nature of this polymerization was confirmed by linear kinetic plots and the successful synthesis of block copolymers using a dithiocarbamate-terminated polystyrene as a macro-CTA. acs.org

For NVC, it has been demonstrated that trithiocarbonates are superior to other RAFT agents like dithiobenzoates (which cause retardation) and xanthates (which offer adequate control), providing excellent molecular weight control and very narrow dispersities (Đ < 1.1). researchgate.netmonash.edu This suggests that NVC behaves as a monomer of intermediate reactivity, and that the choice of both the Z and R groups of the RAFT agent (ZC(=S)SR) is critical for optimal control. researchgate.netmonash.edu

Table 4: RAFT Polymerization of Carbazole-Containing Monomers

Monomer RAFT Agent (CTA) Initiator Key Findings Reference
N-ethyl-3-vinylcarbazole (E3VC) Benzyl 1-pyrrolecarbodithioate AIBN Well-controlled polymerization (M_w/M_n = 1.15–1.29); successful block copolymer synthesis. acs.org
N-vinylcarbazole (NVC) Trithiocarbonates AIBN Optimal control with narrow dispersity (Đ < 1.1); NVC has intermediate reactivity. researchgate.netmonash.edu

A significant advancement in RAFT is the development of "switchable" RAFT agents, which can modulate their activity based on an external stimulus, typically pH. researchgate.netacs.org This technique is particularly useful for synthesizing block copolymers from monomers with disparate reactivities, such as "more activated monomers" (MAMs, e.g., acrylates) and "less activated monomers" (LAMs, e.g., vinyl amides). acs.org

N-vinylcarbazole (NVC) has been a key monomer in the development of this technology. N-aryl-N-(4-pyridinyl) dithiocarbamates have been designed as acid/base switchable RAFT agents. acs.org In their neutral, unprotonated form, they effectively control the polymerization of less activated monomers like NVC. acs.org Upon addition of a strong acid, the agent becomes protonated and "switches" its activity to effectively control the polymerization of more activated monomers like methyl acrylate (B77674). acs.org This allows for the sequential polymerization of these different monomer classes to produce well-defined block copolymers that are otherwise inaccessible with conventional RAFT agents. researchgate.net

Table 5: Switchable RAFT Polymerization of N-vinylcarbazole (NVC)

RAFT Agent Class Switch Trigger Activity in Neutral Form Activity in Protonated Form Application Reference

Cationic Polymerization Mechanisms of this compound Analogues

Stereoselective polymerization of N-vinylcarbazole (NVC) has been a subject of intense research to control the tacticity of the resulting polymer, which in turn influences its physical and electronic properties. Highly isotactic poly(N-vinylcarbazole) (PNVC) has been successfully synthesized using cationic polymerization with specifically designed initiating systems. For example, a system composed of CF3SO3H, a tetra-n-butylammonium halide (nBu4NX, where X = Cl, Br, I), and a Lewis acid like zinc chloride (ZnCl2) can produce highly isotactic PNVC with meso triad (B1167595) (mm) content up to 94%. acs.org The stereoregulation in this system is attributed to the formation of a complex counteranion, such as ZnCl4^2-, which influences the stereochemistry of the propagating carbocation.

More recent advancements have employed chiral scandium-bis(oxazoline) Lewis acid catalysts for the stereoselective cationic polymerization of NVC and its 3,6-disubstituted derivatives. nih.gov This method has yielded isotacticities as high as 94% for NVC. leibfarthgroup.com The ability to achieve high stereocontrol at room temperature is a significant advantage of this system. nih.gov

MonomerInitiating SystemIsotacticity (mm, %)Reference
N-VinylcarbazoleCF3SO3H/nBu4NCl/ZnCl294 acs.org
N-VinylcarbazoleChiral Scandium-bis(oxazoline) Lewis Acidup to 94 leibfarthgroup.com
3,6-di-tert-butyl-N-vinylcarbazoleChiral Scandium-bis(oxazoline) Lewis Acid85 nih.gov
3,6-dibromo-N-vinylcarbazoleChiral Scandium-bis(oxazoline) Lewis Acid91 nih.gov

Beyond controlling tacticity, achieving control over the helical structure of the polymer chain (helix-sense-selectivity) is a frontier in polymer synthesis. For PNVC, a defined helical conformation is expected to impact its chiroptical properties. The first instance of a stereoselective and helix-sense-selective cationic vinyl polymerization was demonstrated for N-vinylcarbazole using chiral scandium-bis(oxazoline) Lewis acids. leibfarthgroup.com This system allows for the production of optically active helical PNVC. Mechanistic studies have revealed that the control of helicity (conformational stereochemistry) and tacticity (configurational stereochemistry) can be independently influenced. leibfarthgroup.com The helicity is strongly affected by the stereoselectivity of the first monomer insertion, while the tacticity is governed by the thermodynamic stability of the growing chain end.

Asymmetric ion-pairing (AIP) catalysis is the key principle behind the stereocontrol observed in the cationic polymerization of NVC derivatives with chiral Lewis acids. In this mechanism, the chiral Lewis acid forms a chiral counteranion that pairs with the propagating carbocation at the polymer chain end. This chiral ion pair creates a stereochemically defined environment that directs the incoming monomer to add in a specific orientation, leading to a high degree of stereoselectivity. nih.gov The combination of a chiral scandium-bis(oxazoline) catalyst with an initiator has been shown to be effective for the stereoselective polymerization of various 3,6-disubstituted N-vinylcarbazoles, demonstrating the versatility of AIP in controlling polymer architecture. nih.gov

The propagating species in cationic polymerization can exist as free ions or as ion pairs with the counterion. The nature of this propagating species significantly affects the polymerization kinetics and the structure of the resulting polymer. The relative contribution of free ions and ion pairs can be influenced by the solvent polarity, the nature of the counterion, and the presence of common ion salts. For the cationic polymerization of NVC, it has been shown that free ions are generally more reactive than ion pairs. The addition of a neutral salt with a common anion can suppress the dissociation of ion pairs into free ions, thereby altering the polymerization behavior. This effect has been used to study the distinct contributions of the free-ion and ion-pair mechanisms. scispace.com

Anionic Polymerization Pathways of this compound

The anionic polymerization of vinyl monomers typically requires the presence of electron-withdrawing groups to stabilize the propagating carbanion. Monomers with electron-donating groups, such as the nitrogen in carbazole, are generally not considered suitable for anionic polymerization. However, the anionic polymerization of N-vinylcarbazole has been achieved using alkyllithium initiators under specific conditions. researchgate.netscite.ai The success of this polymerization is attributed to the coordination of the carbazole's nitrogen atom to the lithium cation of the initiator, which reduces the electron density of the vinyl group, making it susceptible to nucleophilic attack. researchgate.net

Notably, the anionic polymerization of This compound has been demonstrated. This C-vinyl derivative exhibits characteristics of a "living" polymerization, where the propagating carbanion is stable at room temperature. This stability allows for the synthesis of high molecular weight polymers with narrow molecular weight distributions, as well as the formation of block copolymers with monomers like styrene. In contrast, the isomeric N-ethyl-3-vinylcarbazole forms a much less stable carbanion, requiring polymerization temperatures below -60°C.

Photoinduced Charge-Transfer Polymerization of Vinylcarbazole Compounds

Photoinduced charge-transfer polymerization is another method to polymerize vinylcarbazole monomers. In this process, an electron donor-acceptor (EDA) complex is formed between the monomer (the donor) and an electron-acceptor molecule. Upon photoexcitation, this complex can lead to the formation of radical cations of the monomer, which then initiate cationic polymerization. scispace.com N-vinylcarbazole is a well-known monomer for this type of polymerization.

A related method is the photoinduced step-growth polymerization of N-ethylcarbazole. researchgate.net In this process, a photoinitiator mediates an electron transfer from the excited N-ethylcarbazole, forming radical cations. These radical cations then couple, leading to the formation of poly(N-ethylcarbazole) through a step-growth mechanism. researchgate.net While this has been demonstrated for N-ethylcarbazole, similar principles could potentially be applied to this compound, although specific studies are not available.

Emulsion Polymerization Techniques for this compound Nanoparticle Formation

Emulsion polymerization is a versatile technique for producing polymer nanoparticles. While research directly on this compound is limited, extensive work on the closely related N-vinylcarbazole (NVC) provides significant insights into the process. This method is particularly notable because monomers like NVC are often crystalline solids, making them unsuitable for conventional emulsion polymerization. researchgate.net The strategy involves dissolving the monomer in an organic solvent to create an oil-in-water emulsion, which can then be polymerized. researchgate.net

Poly(N-vinylcarbazole) (PVK) nanoparticles have been successfully synthesized via oil-in-water emulsion polymerization. researchgate.net In a typical procedure, the NVC monomer is dissolved in a suitable organic solvent. This solution is then emulsified in water containing a surfactant. An initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is added to the solution to begin the polymerization process. researchgate.net The reaction is typically carried out under a nitrogen atmosphere at an elevated temperature (e.g., 70°C) for an extended period, such as 24 hours. researchgate.net The size of the resulting nanoparticles can be controlled by adjusting the initial concentration of the monomer. researchgate.net

Surfactant-free emulsion polymerization represents an advancement that avoids the often difficult and costly process of removing surfactants from the final product. nih.gov This technique has been developed to simplify the production of clean polymer nanoparticles. nih.gov

ParameterCondition/ReagentPurpose
Monomer N-vinylcarbazole (VCz)Building block of the polymer
Polymerization Type Oil-in-water emulsionTo handle the crystalline nature of the monomer
Initiator 2,2'-azobis(isobutyronitrile) (AIBN)To start the radical polymerization
Temperature 70 °CTo activate the initiator and drive the reaction
Atmosphere NitrogenTo prevent oxygen from inhibiting the polymerization
Outcome Poly(N-vinylcarbazole) nanoparticlesFinal product

Oxidative Polymerization of Carbazole Monomers

Oxidative polymerization is a common and effective method for synthesizing polymers from carbazole monomers. This process involves the use of chemical oxidizing agents or electrochemical methods to induce polymerization. mdpi.comscribd.com The properties and structure of the resulting polymer are highly dependent on the reaction conditions, including the choice of oxidant, solvent, and monomer concentration. mdpi.com

Common chemical oxidizing agents include ferric chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and ceric ammonium nitrate (B79036) (CAN). mdpi.comitu.edu.tr For instance, poly(N-ethylcarbazole) has been synthesized chemically using CAN as the oxidant in an acetonitrile (B52724) solution. itu.edu.tr This method can improve the conductivity of the resulting polymer, especially when the concentration of the oxidant is carefully controlled. itu.edu.tr Similarly, oxidative polymerization of carbazole with FeCl₃ as the oxidant in anhydrous chloroform (B151607) has been reported. mdpi.com

Electrochemical polymerization is another powerful technique where the monomer is oxidized at an anode to generate radical cations, which then propagate to form a polymer film on the electrode surface. itu.edu.trresearchgate.net The polymerization of carbazole generally requires a low anodic potential of around 1.3 V to initiate oxidation. mdpi.com However, the anodic oxidation of N-ethylcarbazole in acetonitrile has been noted to not readily produce films, indicating the sensitivity of the process to the specific monomer and conditions. itu.edu.tr

OxidantMonomer(s)SolventKey Finding
Ceric Ammonium Nitrate (CAN)N-vinylcarbazole, Carbazole, N-ethylcarbazoleAcetonitrileConductivity of the polymer can be improved by controlling CAN concentration. itu.edu.tr
Ferric Chloride (FeCl₃)1,3,6,8-tetrakis(4-(9H-carbazol-9-yl) phenyl)pyreneChloroformPerformed at 60 °C for 24 hours. mdpi.com
Tetrabutylammonium perchlorate (B79767) (TBAP)CarbazoleDichloromethaneUsed for electropolymerization to fabricate Schottky diodes. mdpi.com

In Situ Solid-State Polymerization Approaches for this compound Composites

In situ solid-state polymerization is a technique where a monomer is polymerized within a matrix or in the presence of a filler material to form a composite. This method has been explored for N-vinylcarbazole and its derivatives to create nanocomposites with enhanced properties. mdpi.comdntb.gov.ua The process typically involves dispersing the filler material, such as nanoparticles, within the monomer and then inducing polymerization through heat, radiation, or chemical initiators.

For example, poly(N-vinylcarbazole)/graphene nanocomposites have been synthesized where graphene acts as both a filler and an initiator for the polymerization of N-vinylcarbazole. researchgate.net In other studies, polycarbazole has been polymerized on the surface of TiO₂ nanoparticles and zirconium (IV) phosphate (B84403) to form nanocomposites. mdpi.com These in situ methods ensure a strong interaction between the polymer matrix and the filler, leading to materials with improved thermal, electrical, or mechanical properties. mdpi.com Solid-state NMR has been used to investigate the morphology and interactions in macromolecular complexes, such as those formed between poly(N-vinylcarbazole) and other polymers. acs.org

Copolymerization Strategies Involving this compound

Copolymerization is a key strategy to modify the properties of polymers derived from this compound, overcoming limitations such as brittleness while retaining desirable characteristics like high thermal stability. kpi.ua

Investigation of Statistical Copolymerization with Co-Monomers

Statistical copolymerization involves polymerizing two or more different monomers together, resulting in a polymer chain where the monomer units are arranged in a random or statistical sequence. This approach has been used to modify the properties of carbazole-containing polymers. The copolymerization of N-vinylcarbazole (NVC) with various co-monomers like methyl methacrylate, ethyl methacrylate, and N,N-dimethylaminoethyl acrylate (DMAEA) has been studied to improve mechanical properties and processability. kpi.uatandfonline.com

The reactivity ratios of the monomers are crucial parameters in statistical copolymerization as they describe the tendency of a growing polymer chain to add a monomer of the same or different type. For the copolymerization of NVC (monomer 1) with DMAEA (monomer 2), the reactivity ratios were determined to be r₁ = 0.52 and r₂ = 0.56 in toluene, and r₁ = 0.44 and r₂ = 0.18 in DMF, indicating that the solvent has a significant effect on the copolymer composition. kpi.ua

Reactivity Ratios for NVC Copolymerization

Co-monomer Solvent r₁(NVC) r₂(Co-monomer)
N,N-dimethylaminoethyl acrylate (DMAEA) Toluene 0.52 ± 0.05 0.56 ± 0.05
N,N-dimethylaminoethyl acrylate (DMAEA) DMF 0.44 ± 0.04 0.18 ± 0.03

Data sourced from multiple studies for comparison of related monomers. kpi.uaresearchgate.net

Synthesis and Characterization of Block Copolymer Architectures from this compound

Block copolymers consist of two or more long sequences or "blocks" of different homopolymers linked together. The synthesis of well-defined block copolymers containing carbazole moieties has been advanced through controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. semanticscholar.orgacs.org

Well-defined block copolymers with a poly(N-ethyl-3-vinylcarbazole) segment have been synthesized using a dithiocarbamate-terminated polystyrene as a macro-chain transfer agent (macro-CTA). acs.org Similarly, this compound (E2VC) has been polymerized from a unimolecular alkoxyamine initiator, and although some termination was observed, a sufficient fraction of chains remained active to allow for the formation of poly(E2VC)-b-polystyrene. semanticscholar.org Amphiphilic block copolymers, such as poly(N-vinylcarbazole)-b-poly(N-vinylpyrrolidone), have been prepared by xanthate-mediated RAFT polymerization, demonstrating the versatility of these methods. cdnsciencepub.commdpi.com These block copolymers can self-assemble into ordered nanostructures like micelles in selective solvents. semanticscholar.orgfigshare.com

Examples of N-Ethyl-vinylcarbazole Block Copolymers

Block Copolymer Polymerization Method Key Feature
poly(E2VC)-b-polystyrene Nitroxide-Mediated Polymerization (NMP) Formed by chain extension from a poly(E2VC) macroinitiator. semanticscholar.org
polystyrene-b-poly(E3VC) RAFT Polymerization Synthesized using a polystyrene macro-CTA; exhibits blue fluorescence. acs.org
poly(NVC)-b-poly(acrylic acid) RAFT Polymerization Amphiphilic star block copolymers were synthesized. acs.org

Fabrication of Star Polymer Architectures with Carbazole Functionality

Star polymers are branched macromolecules with multiple linear polymer chains, or "arms," radiating from a central core. acs.org The synthesis of star polymers with carbazole functionality has been achieved using CRP techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT. mdpi.comepa.govresearchgate.net

There are two primary strategies for synthesizing star polymers: the "core-first" method and the "arm-first" method. acs.orgmdpi.com

Core-first: In this approach, a multifunctional initiator (the core) is used to simultaneously grow multiple polymer arms. acs.orgresearchgate.net For example, fluorescent star polymers of poly(9-(4-vinylbenzyl)-9H-carbazole) have been synthesized via ATRP using multifunctional bromide initiators. epa.govresearchgate.net

Arm-first: This method involves first synthesizing linear polymer arms, which are then attached to a multifunctional core. mdpi.com

RAFT polymerization has also been employed to create star polymers of poly(N-vinylcarbazole) (PVK). acs.orgmdpi.com For instance, a three-arm PVK star was synthesized using a three-functional dithiocarbamate (B8719985) as a chain transfer agent. mdpi.com The choice of approach and the specific chain transfer agent are critical for controlling the structure of the final star polymer. acs.org The unique architecture of these star polymers can influence their photoelectronic properties, such as photoluminescence quantum efficiency. epa.govresearchgate.net

Synthesis MethodApproachMonomerInitiator/CTANumber of Arms
ATRPCore-first9-(4-vinylbenzyl)-9H-carbazole (VBCz)Multifunctional bromides1, 2, 3, 4
RAFTCore-firstN-vinylcarbazole (NVK)1,3,5-benzyl tri(diethyldithiocarbamate)3
RAFT/MADIXCore-firstN-vinylcarbazole (NVC)Tetrafunctional xanthate CTAs4

Development of Comb-Shaped and Miktoarm Star Copolymers

The creation of polymers with complex architectures like comb-shaped and miktoarm star copolymers necessitates a high degree of control over the polymerization process. researchgate.netfiveable.me Controlled radical polymerization (CRP) methods, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in synthesizing such well-defined structures. semanticscholar.orgacs.org

The successful polymerization of this compound using NMP has been reported, demonstrating that its molecular weight can be controlled, which is a prerequisite for building more complex structures. researchgate.net this compound is structurally similar to styrene, a monomer known to polymerize effectively via NMP. researchgate.net Research has shown that the polymerization of E2VC initiated by a unimolecular alkoxyamine leads to a steady increase in molecular weight over time, although some termination or decomposition of the "living" radical ends was noted. researchgate.net This foundational work confirms the feasibility of using poly(this compound) (PE2VC) as a building block for advanced architectures.

Comb-Shaped Copolymers

Comb-shaped copolymers consist of a polymer backbone with multiple polymeric side chains (grafts). Their synthesis can generally be achieved through three main strategies: "grafting-from," "grafting-onto," and the polymerization of macromonomers.

Synthesis StrategyDescriptionPotential for PE2VC
Grafting-from Side chains are grown from initiation sites located along a pre-existing polymer backbone.A poly-initiator backbone could be used to initiate the polymerization of E2VC, creating PE2VC side chains.
Grafting-onto Pre-synthesized side chains are attached to a reactive polymer backbone.PE2VC chains with reactive end-groups could be attached to a complementary backbone.
Macromonomer Polymerization Pre-synthesized polymer chains with a polymerizable end-group (macromonomers) are copolymerized.A PE2VC macromonomer could be copolymerized with another monomer to form a comb structure.

While specific reports detailing the synthesis of comb-shaped copolymers featuring this compound are not widely available, the synthesis of analogous structures with other carbazole-containing monomers has been demonstrated. For instance, comb-shaped copolymers with poly(3-(N-carbazolyl)propyl methacrylate) side chains have been prepared, illustrating a viable synthetic pathway. researchgate.net

Miktoarm Star Copolymers

Miktoarm star copolymers are branched macromolecules containing chemically distinct polymer chains, or "arms," connected to a central core. rsc.orgitu.edu.tr The synthesis of these structures is a significant challenge that relies on combining different living or controlled polymerization techniques. Common strategies include the "arm-first" method, where different living polymer arms are reacted with a linking agent, and the use of multifunctional initiators that can initiate the polymerization of different monomers sequentially. rsc.orgitu.edu.tr

The synthesis of miktoarm star copolymers often involves a combination of polymerization methods. itu.edu.tr For example, ATRP and NMP can be combined by using a specially designed initiator that possesses initiating sites for both processes. itu.edu.tr While the direct application of these methods to create miktoarm stars specifically containing this compound is not extensively documented, the principles of CRP make it a feasible, though complex, synthetic target. semanticscholar.orgresearchgate.net The ability to control the polymerization of E2VC is the first critical step toward its inclusion in such advanced structures. researchgate.net

Creation of Hybrid Polymer Systems Incorporating this compound Units

Hybrid polymer systems involve the combination of a polymer with other materials, such as inorganic nanoparticles or different classes of organic molecules, to create a composite with synergistic or novel properties. researchgate.netrsc.org Poly(this compound) is a candidate for such systems due to the unique electronic and photophysical properties conferred by its carbazole moieties. researchgate.net

Organic-Inorganic Hybrids

One major class of hybrid systems involves the integration of polymers with inorganic components. This can be achieved by:

Grafting-from: Polymer chains are grown from the surface of inorganic nanoparticles that have been functionalized with polymerization initiators.

Grafting-onto: Pre-formed, end-functionalized polymer chains are attached to the surface of nanoparticles.

These approaches can yield core-shell or yolk-shell morphologies, where the inorganic particle is encapsulated within a polymeric shell. rsc.org Such hybrid materials can combine the processability and functionality of the polymer with the optical, magnetic, or catalytic properties of the inorganic component. For example, the synthesis of CdSe-polymer composites has been achieved via ATRP of N-vinylcarbazole, indicating a potential route for similar hybrids with PE2VC. researchgate.net

π-Stacked and Conjugated Hybrids

Another type of hybrid system involves creating π-stacked architectures where the carbazole side chains of PE2VC interact with other π-conjugated molecules or polymers. researchgate.net Poly(N-vinylcarbazole) is well-known for its ability to form excimers through the stacking of its carbazole groups, a property crucial for charge transport in optoelectronic devices. researchgate.net Hybrid systems can be created by post-polymerization modification, where a pre-formed PE2VC chain is functionalized with other π-conjugated units. A Friedel-Crafts reaction, for instance, has been used to modify poly(N-vinylcarbazole) with terfluorene moieties to create a π-stacked and conjugated hybrid material for hole-transport applications. researchgate.net This type of post-functionalization strategy could be adapted for PE2VC to develop new materials with tailored electronic properties.

The development of these hybrid systems relies heavily on the ability to precisely control the polymer's structure and to perform subsequent chemical modifications, underscoring the importance of controlled polymerization methods. researchgate.netresearchgate.net

Advanced Characterization and Spectroscopic Analysis of Poly N Ethyl 2 Vinylcarbazole

Spectroscopic Methods for Molecular Structure Elucidation and Conformational Analysis

The comprehensive characterization of Poly(N-Ethyl-2-vinylcarbazole) relies on a suite of spectroscopic techniques. These methods provide detailed insights into the polymer's molecular structure, the spatial arrangement of its constituent atoms (conformation), and its electronic properties. By analyzing the interaction of the polymer with electromagnetic radiation, from radio waves in NMR to UV-Visible light in absorption and fluorescence spectroscopy, a detailed molecular portrait can be constructed.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the microstructural analysis of carbazole-containing polymers. iupac.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) are employed to gain a detailed understanding of polymer tacticity, monomer sequencing, and conformation. iupac.orgacs.org The power of NMR in this context stems from its sensitivity to the local chemical environment of each nucleus, allowing for the differentiation of atoms in various stereochemical arrangements such as diads and triads. iupac.org

In ¹H NMR spectra of carbazole-based polymers like Poly(N-vinylcarbazole) (PVK), a close structural analog to Poly(this compound), the aromatic protons typically appear over a wide range (6.0-8.5 ppm). mdpi.com This broadness is attributed to the hindered rotation and shielding effects from the bulky carbazole (B46965) groups. mdpi.com Aliphatic protons of the polymer backbone and ethyl group are observed at higher fields (0.8-2.5 ppm). mdpi.com For ¹³C NMR of PVK, the spectra are often assigned using model compounds like N-ethylcarbazole. researchgate.net The chemical shifts of methylene (B1212753) and methine carbons in the polymer backbone are sensitive to the polymerization method and resulting stereochemistry. researchgate.net

Table 1: Typical NMR Chemical Shift Ranges for Carbazole-Based Polymers This table is a generalized representation based on data for Poly(N-vinylcarbazole) and related structures. Specific shifts for Poly(this compound) may vary.

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹HAromatic (Carbazole)6.0 - 8.5 mdpi.com
¹HBackbone (-CH-)1.5 - 2.5 mdpi.com
¹HBackbone (-CH₂-)0.8 - 2.0 mdpi.com
¹HN-CH₂-~4.3 vanderbilt.edu
¹H-CH₃ (ethyl)~1.4 vanderbilt.edu
¹³CAromatic (Carbazole)108 - 140 researchgate.netvanderbilt.edu
¹³CBackbone (-CH-)38 - 42 niscpr.res.in
¹³CN-CH₂-~42.1 niscpr.res.in
¹³C-CH₃ (ethyl)~13.7 vanderbilt.edu

The solution conformation of carbazole polymers is critical to understanding their unique photophysical properties. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, combined with molecular mechanics calculations, are powerful methods for examining these conformations. researchgate.netacs.org A NOESY spectrum identifies protons that are close to each other in space, providing crucial distance constraints for conformational modeling. iupac.org

For the closely related Poly(N-vinylcarbazole), studies have used the complete relaxation matrix analysis (CORMA) to calculate theoretical NOESY spectra for different triad (B1167595) stereochemical sequences (isotactic, heterotactic, and syndiotactic). researchgate.netacs.org By comparing the calculated and experimentally measured cross-peak volumes, researchers can assess the validity of various structural models. researchgate.netacs.org These analyses have revealed that a single, rigid conformational model is insufficient to describe the polymer in solution. researchgate.netacs.org Instead, the data strongly support a model of conformational averaging, where the polymer chain exists as a dynamic equilibrium of different structures. researchgate.netacs.org This conformational flexibility and the preferential arrangements of the bulky carbazole groups are directly linked to the polymer's photophysical behavior, such as its propensity to form excimers. researchgate.netacs.org The hindered internal rotation of the carbazole group is a key feature influencing these conformations. researchgate.net

The stereochemistry, or tacticity, of the polymer chain significantly influences the material's physical and electronic properties. In vinyl polymers, tacticity describes the relative stereochemistry of adjacent chiral centers along the polymer backbone. The primary diad configurations are meso (m) and racemic (r).

NMR spectroscopy is the primary technique for determining these stereochemical sequences. For instance, in PVK, ¹³C NMR spectra show that the absorption patterns of the methylene and methine carbons vary depending on the polymerization method. researchgate.net Radical polymerization tends to produce syndiotactic-rich polymers, while cationic polymerization can yield isotactic-rich structures. researchgate.net Advanced 2D NMR techniques, such as HSQC and TOCSY, can resolve overlapped signals and provide detailed assignments for various configurational sequences (diads, triads, pentads), allowing for a quantitative analysis of the polymer's tacticity. iupac.org Studies on PVK have shown a direct correlation between the degree of isotacticity and hole mobility, demonstrating the profound impact of stereochemical control on electronic properties. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a polymer, confirming its successful synthesis and structural integrity. The absorption of infrared radiation corresponds to the vibrational transitions (stretching, bending) of specific chemical bonds.

In the FTIR spectrum of a carbazole-based polymer like Poly(this compound), characteristic bands confirm the presence of the carbazole moiety, the N-ethyl group, and the polymer backbone. tandfonline.comsciensage.info The disappearance of bands associated with the vinyl group's C=C double bond (typically around 1629 cm⁻¹) in the monomer is a clear indication of successful polymerization. sciensage.info

Table 2: Characteristic FTIR Absorption Bands for Poly(N-vinylcarbazole) and Related Structures

Wavenumber (cm⁻¹)Vibrational ModeAssignmentReference
~2923C-H StretchAliphatic (CH₂, CH) in backbone and ethyl group sciensage.info
~1600C=C StretchAromatic rings of the carbazole group sciensage.info
~1484, ~1451C=C Stretch / CH₂ BendAromatic ring stretching and aliphatic scissoring sciensage.info
~1220C-N StretchAromatic C-N stretching in the carbazole ring
~745, ~722C-H BendOut-of-plane bending of C-H in the aromatic ring

These spectral fingerprints are crucial for confirming the chemical structure and purity of the synthesized polymer. emu.edu.tr

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For conjugated polymers, this technique provides information about the electronic structure and the extent of conjugation. Poly(this compound) and its analogs absorb light in the UV region, typically between 300 and 380 nm. acs.org These absorptions are primarily due to π-π* transitions within the aromatic carbazole pendant groups.

Studies on copolymers containing carbazole units show characteristic absorption peaks at approximately 290 nm and 325 nm, which are attributed to the carbazole moiety. rsc.org The absorption spectra of carbazole derivatives are known to be complex and can consist of multiple overlapping bands arising from transitions involving the highest occupied molecular orbital (HOMO) and the second-highest occupied molecular orbital (HOMO-2) of the carbazole ring system. gatech.edu The specific absorption maxima and the shape of the spectral bands can be influenced by the polymer's conformation and the interaction between adjacent carbazole units in the solid state or in solution.

Photoluminescence (PL) and fluorescence spectroscopy are powerful tools for investigating the excited-state properties of materials. A key characteristic of vinylcarbazole polymers, including Poly(this compound), is the phenomenon of excimer emission. aip.org

When studied in dilute solutions, Poly(this compound) exhibits a distinct, structureless emission band. aip.org This band is significantly red-shifted (by approximately 5400 cm⁻¹) from the normal fluorescence observed in isolated carbazole monomer compounds. aip.org This emission is attributed to the formation of an intrachain excimer. aip.org An excimer is an "excited-state dimer," which forms when an electronically excited chromophore (a carbazole group) interacts with an adjacent ground-state chromophore on the same polymer chain. aip.org This interaction is favorable when the two pendant groups can achieve an overlapping, sandwich-like configuration, a process facilitated by the polymer chain's conformational flexibility. aip.org This excimer emission is a common feature observed across Poly(N‐vinylcarbazole) (PVK), Poly(N‐ethyl‐2‐vinylcarbazole), and Poly(N‐ethyl‐3‐vinylcarbazole). aip.org

The PL emission maximum for polymers containing carbazole is often found in the violet-blue region of the spectrum. For instance, pure PVK thin films show a strong emission peak around 410-426 nm, which is assigned to excimer emission. researchgate.net Poly(N-ethyl-3-vinylcarbazole) has been reported to exhibit excimer emission at 454 nm. acs.org The formation of these excimer states is a critical factor in the charge transport and energy transfer properties of these materials, making them relevant for applications in organic light-emitting diodes (OLEDs).

Photoluminescence and Fluorescence Spectroscopy of Poly(this compound)

Investigation of Excimer and Dimer Formation and Emission Characteristics

The emission properties of vinylcarbazole polymers, including poly(this compound), have been a subject of detailed investigation. In dilute fluid solutions, these polymers typically display a structureless emission band that is significantly red-shifted (by approximately 5400 cm⁻¹) from the standard molecular fluorescence of the isolated monomer compounds. nih.govsigmaaldrich.com This emission is attributed to an intrachain excimer state. An excimer is a short-lived dimeric species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. In P2VK, this occurs when two adjacent pendant carbazole groups on the polymer chain achieve an overlapping, sandwich-like configuration, with one of the groups being in an electronically excited state. nih.gov

The formation of these excimer states is a key characteristic of carbazole-containing polymers and significantly influences their photoluminescence. nih.govd-nb.info In contrast to poly(N-vinylcarbazole) (PVK), which can show two distinct excimer bands under certain conditions, poly(this compound) primarily exhibits the lower-energy intrachain excimer fluorescence. nih.gov The conformation required for this excimer formation is achieved after the initial photoexcitation step. nih.gov The study of excimer formation is crucial as it can impact the efficiency of organic light-emitting diodes (OLEDs) by trapping energy and leading to red-shifted, broad emission. rsc.orgcsic.es

Triplet Energy Level Investigations in Carbazole Polymers

Understanding the triplet excited states in carbazole polymers is vital for their application in phosphorescent OLEDs (PhOLEDs), where they are often used as host materials for heavy metal complexes. The triplet energy of the host must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent quenching of the dopant's emission.

Detailed studies on poly(this compound) (P2VK) and its close analog poly(N-vinylcarbazole) (PVK) have revealed the formation of ground-state triplet dimers. thermofisher.com These dimers act as "trap states" for triplet excitons. As temperature increases, thermally assisted hopping allows triplet excitons to migrate to these lower-energy dimer sites. thermofisher.com The presence of these triplet traps can be detrimental to the performance of blue PhOLEDs, as they can quench the high-energy emission from the blue dopants. thermofisher.com It has been shown that these quenching species are not solely excimers (formed from an excited and ground state interaction) but also dimers that exist in the ground state. thermofisher.comresearchgate.net

The triplet energy levels for these critical species have been determined through detailed analysis of delayed emission from thin films.

PolymerSpeciesTriplet Energy (eV)
Poly(N-vinylcarbazole) (PVK) Phosphorescence (0-0 peak, 14 K)2.88
Triplet Dimer2.46
Poly(this compound) (P2VK) Triplet Dimer2.1

This table presents the triplet energy levels for key species in PVK and P2VK, as identified in research studies. Data sourced from thermofisher.com.

The lower triplet energy of the P2VK dimer compared to the PVK dimer indicates that the ethyl substitution at the 2-position of the vinylcarbazole unit influences the electronic properties of these triplet states. thermofisher.com

Analysis of Delayed Emission Phenomena

Delayed emission in carbazole polymers provides further insight into their triplet state dynamics. This phenomenon can manifest as phosphorescence or thermally activated delayed fluorescence (TADF). Detailed measurements of delayed emission from P2VK thin films have been described, identifying emission from long-lived, lower-energy species. thermofisher.comresearchgate.net This emission is associated with the triplet dimer trap states discussed previously.

X-ray Diffraction (XRD) and Electron Diffraction Studies of Crystalline Morphology

The morphology of carbazole polymers significantly affects their charge transport properties. While extensive studies on poly(this compound) are limited, research on the closely related poly(N-vinylcarbazole) (PVK) provides valuable structural models.

X-ray diffraction (XRD) and electron diffraction studies on PVK have shown that it is largely amorphous, though some degree of crystallinity can be induced through thermal annealing and stretching. Early studies on PVK powders, regardless of the polymerization method, indicated low crystallinity. However, when annealed under pressure and stretched, a more ordered structure can be obtained.

Diffraction work suggests that in these more crystalline regions, the rigid, rod-like PVK molecules pack in a pseudohexagonal array. A characteristic lateral spacing of 10.7 Å is observed, which has been interpreted as the {101̄0} diffraction of this lattice, implying a nearest chain-to-chain distance of 12.6 Å. Electron microscopy and diffraction have also been used to study the morphology of PVK crystallized from dilute solutions or from the melt, revealing structures described as "pseudospherulitic" and fibrous bundles. These studies collectively indicate that while PVK is predominantly amorphous, it possesses short-range order and can form ordered domains under specific processing conditions, a characteristic likely shared by the structurally similar P2VK.

Mass Spectrometry (MS) for Polymer Fragmentation Analysis

Mass spectrometry is a powerful tool for characterizing polymers, including their molecular weight and degradation pathways. While specific fragmentation analysis of poly(this compound) is not extensively documented, established techniques for analogous polymers provide a clear framework for such analysis.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a standard method for analyzing the thermal fragmentation of polymers. d-nb.infocsic.es In this technique, the polymer is thermally decomposed (pyrolyzed) under controlled conditions in an inert atmosphere. The resulting smaller, volatile fragments are then separated by gas chromatography and identified by mass spectrometry. d-nb.info This process yields a reproducible fragmentation pattern, or pyrogram, that is characteristic of the original polymer's structure. d-nb.info This method is widely used for identifying polymer composition, studying thermal stability, and elucidating degradation mechanisms. nih.gov

Other MS techniques have been applied to the broader family of carbazole polymers. Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to determine the molecular weight of star-shaped poly(N-vinylcarbazole), confirming the structure synthesized via RAFT polymerization. Additionally, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been employed in studies involving PVK, where the amorphous polymer itself was successfully used as a novel matrix for the analysis of low molecular weight compounds. nih.govrsc.org The fragmentation pattern of carbazole-containing monomers generally involves cleavage related to the substituent groups, followed by fragmentation patterns characteristic of the stable carbazole core.

Spectroelectrochemical Studies of this compound Oxidation Pathways

The oxidation of N-substituted carbazoles is a critical process in their polymerization and in the function of devices where they act as hole-transporting materials. Spectroelectrochemical techniques, which combine electrochemistry with spectroscopy, are used to study the reactive intermediates and final products of these oxidation reactions.

Studies on N-ethylcarbazole have shown that its anodic oxidation pathway is well-defined. The process begins with the oxidation of the N-ethylcarbazole monomer to its cation radical. This initial step is followed by a very rapid coupling reaction. For N-alkyl substituted carbazoles, the predominant decay pathway for the cation radicals is ring-ring coupling, specifically at the 3-position, to form 9,9'-diethyl-3,3'-dicarbazyl. This is in contrast to unsubstituted carbazole, where some initial N-N coupling can be observed.

Cyclic voltammetry of N-ethylcarbazole shows an irreversible oxidation peak, consistent with a rapid follow-up chemical reaction (the coupling of the radicals). The formation of the stable dimeric product, 9,9'-diethyl-3,3'-dicarbazyl, can be confirmed by comparing its electrochemical and spectroscopic properties with those of the species formed during the electrolysis of the monomer. This oxidative coupling is the fundamental reaction that leads to the formation of carbazole-based polymers when using chemical or electrochemical polymerization methods.

Morphological and Microstructural Characterization Techniques

The performance of polymer-based electronic devices is intrinsically linked to the morphology and microstructure of the active polymer layer. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the surface and bulk structure of poly(this compound) and related polymers.

Studies on copolymers of polycarbazole have utilized TEM to investigate particle shape and morphology. For instance, pure polycarbazole has been observed to form spherical particles around 200 nm in size. The morphology can change significantly with copolymerization, leading to fibrillar or fused-particle structures. For poly(N-vinylcarbazole) composites, SEM images have revealed the formation of highly regular honeycomb-patterned thin films when cast under specific conditions. The morphology of these films is crucial for their application in devices, influencing properties like charge carrier mobility and photoluminescence efficiency. The introduction of an ethyl group at the 2-position of the vinylcarbazole is expected to influence chain packing and inter-chain interactions, thereby affecting the resulting microstructure, which can be probed effectively with these advanced microscopy techniques.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of polymeric materials. For carbazole-containing polymers, SEM reveals features from the nanoscale to the microscale, which are crucial for applications in electronics and materials science.

Studies on poly(N-vinylcarbazole) (PVK), a close analog of poly(this compound), demonstrate a range of morphologies depending on the synthesis method and whether it is part of a composite or copolymer. For instance, when integrated into an interpenetrating polymer network with graphene, PVK exhibits a sheet-like and porous structure. tandfonline.com The mean pore size in such networks has been calculated to be around 1.940 µm, with a range from 0.97 µm to 3.475 µm. tandfonline.com In composites with silica (B1680970) gel, SEM images show that PVK effectively coats the surface of the silica particles. researchgate.net When copolymerized with pyrrole, the resulting material shows a morphology of elongated grains, with lengths varying from approximately 16.62 nm to 31.33 nm. imist.ma Electrografted films of a PVK copolymer on carbon fibers have also been characterized by SEM to determine the surface morphology and film thickness. univie.ac.at These findings suggest that poly(this compound) would likely exhibit a smooth, amorphous surface in its pure form, but can be engineered to create diverse surface topographies when combined with other materials.

Table 1: Representative SEM Morphological Features of PVK-based Materials

Material System Observed Morphology Key Features/Dimensions Source(s)
Graphene-PVK IPN Sheet-like, porous Mean pore size: 1.940 µm tandfonline.com
PVK-Pyrrole Copolymer Elongated grains Grain length: 16.62 nm - 31.33 nm imist.ma
PVK/Silica Gel Surface coating PVK coating on SiO₂ particles researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of the internal nanoscale structure of polymers. This is particularly important for understanding the dispersion of nanoparticles in polymer composites and the self-assembly of block copolymers.

For PVK-based materials, TEM has been instrumental in confirming the structure of complex systems. In nanocomposites where PVK is combined with single-walled carbon nanotubes, TEM results show the polymer coating the outer surfaces of the nanotubes. ingentaconnect.com TEM analysis of PVK-based composites has revealed globular particles with sizes in the 100-200 nm range. researchgate.net In other studies, TEM confirmed a multiscale one-dimensional self-organization in certain PVK copolymers. researchgate.net For hybrid materials with CdS quantum dots, TEM was used to determine the average diameter of the core-shell nanoparticles within the PVK matrix to be approximately 3.4 nm. aip.org These studies indicate that should poly(this compound) be used as a matrix for nanocomposites, TEM would be a critical tool for assessing the distribution and morphology of the embedded nanostructures.

Dynamic Light Scattering (DLS) for Self-Assembly and Particle Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or polymers in solution. cdnsciencepub.com It is particularly useful for studying the self-assembly of block copolymers into micelles and the size of polymer nanoparticles.

Table 2: DLS Particle Size Data for PVK-containing Systems

Polymer System Solvent/Condition Hydrodynamic Diameter (Dh) / Particle Size Source(s)
PVK-b-PNVP Copolymers Chloroform (B151607), THF < 15 nm cdnsciencepub.com
Photoactive semi-IPN Nanoparticles Aqueous dispersion 40 - 80 nm researchgate.net

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are essential for determining the operational limits and processing conditions of polymers. Thermogravimetric analysis (TGA) measures the thermal stability and decomposition profile, while differential scanning calorimetry (DSC) identifies thermal transitions such as the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature, providing critical data on its thermal stability. For poly(N-vinylcarbazole), TGA studies show that it is a thermally stable polymer. The decomposition of PVK generally begins at temperatures above 300°C. utoronto.cakpi.ua One study reported the thermal stability of a PVK-based interpenetrating polymer network to be stable up to 395°C. sciensage.info Another detailed analysis of pure PVK showed a multi-stage decomposition, with initial weight loss starting around 370°C and further significant losses at higher temperatures. utoronto.ca The exact decomposition temperature can be influenced by the synthesis method; for example, PVK prepared via suspension polymerization showed initial decomposition temperatures between 190°C and 230°C. kpi.ua The thermal stability of poly(this compound) is expected to be in a similar range, making it suitable for applications requiring high thermal resistance.

Table 3: TGA Decomposition Data for Poly(N-vinylcarbazole) (PVK)

Material Atmosphere Onset Decomposition Temp. 20% Weight Loss Temp. 40% Weight Loss Temp. Source(s)
PVK (Suspension Polym.) - 190 °C 280 °C 370 °C kpi.ua
PVK (Suspension Polym.) - 230 °C 310 °C 420 °C kpi.ua
PVK (Electrochemical) Air / N₂ ~370 °C ~450 °C ~480 °C utoronto.ca

Differential Scanning Calorimetry (DSC)

DSC is used to detect phase transitions and determine the glass transition temperature (Tg) of a polymer. The Tg is a critical parameter, as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(N-vinylcarbazole), the glass transition temperature is reported to be quite high, typically above 200°C. One study found the Tg of PVK to be 225°C. sciensage.info Another investigation that studied the effect of tacticity on thermal properties reported a Tg of 502 K (229°C) for radically polymerized PVK and 518 K (245°C) for cationically polymerized PVK. scirp.org In an interpenetrating polymer network, the Tg of the PVK component was observed at 449°C, indicating restricted chain mobility due to the network structure. The ethyl substitution in poly(this compound) might slightly lower the Tg compared to PVK due to increased flexibility, but it is expected to remain a high-Tg material.

Table 4: Glass Transition Temperatures (Tg) of Poly(N-vinylcarbazole) (PVK)

Polymer/System Method of Synthesis/Form Glass Transition Temperature (Tg) Source(s)
PVK - 225 °C sciensage.info
PVK Radically polymerized 229 °C (502 K) scirp.org
PVK Cationically polymerized 245 °C (518 K) scirp.org

Theoretical and Computational Investigations of N Ethyl 2 Vinylcarbazole Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular and electronic structures of carbazole-based systems. These methods allow for the detailed investigation of properties that are fundamental to the material's performance in electronic and optoelectronic applications.

The electronic properties of N-Ethyl-2-vinylcarbazole are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely used to determine the energies of these orbitals. researchgate.netniscpr.res.in The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting capacity. The energy difference between HOMO and LUMO, known as the energy gap (Eg), is a critical parameter that influences the molecule's stability, reactivity, and optical properties. d-nb.info

In carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, while the LUMO may be distributed across the molecule. researchgate.net Quantum simulations using DFT can predict these energy levels with high accuracy. For instance, calculations on related carbazole-based hole-transporting materials have shown HOMO energy levels in the range of -4.82 eV to -5.01 eV, which is crucial for efficient charge injection and transport in devices like perovskite solar cells. researchgate.net The energy gap and exciton (B1674681) binding energy—the energy required to separate an electron-hole pair—are key factors in determining the efficiency of charge separation and recombination processes. researchgate.net A smaller exciton binding energy generally facilitates more efficient generation of free charge carriers. researchgate.net

Table 1: Representative Frontier Orbital Energies for Carbazole-Based Systems Calculated via DFT Note: This table presents typical values for carbazole derivatives to illustrate the data obtained from DFT calculations, as specific values for this compound are highly dependent on the computational method and basis set used.

PropertyCalculated Value (eV)Significance
HOMO Energy-5.01Determines hole-injection/extraction barrier
LUMO Energy-1.57Determines electron-injection/extraction barrier
Energy Gap (Eg)3.44Influences optical absorption and transparency
Exciton Binding Energy0.11 - 0.44Affects charge separation efficiency

Data sourced from representative studies on functionalized carbazole systems. researchgate.net

Nonlinear optical (NLO) materials are essential for technologies like optical switching and signal processing. journaleras.com The NLO response of a molecule is governed by its hyperpolarizability (β). Computational methods, particularly DFT, are effective tools for predicting the hyperpolarizability of organic molecules. mdpi.com The magnitude of β is linked to the molecule's electronic structure, specifically the ease with which its electron cloud can be polarized by an external electric field, such as that from a high-intensity laser. dtic.mil

Theoretical studies on molecules containing carbazole moieties have demonstrated that the carbazole unit, being an excellent electron donor, can be combined with electron-acceptor groups to create systems with large hyperpolarizability. mdpi.com The calculation of hyperpolarizability often involves time-dependent density functional theory (TD-DFT). worldscientific.com Studies have shown a relationship between NLO properties and other calculated quantum chemical parameters; for example, a negative correlation has been found between hyperpolarizability and the LUMO energy, energy gap, and chemical hardness. journaleras.com The large polarizability of composites involving poly(9-vinylcarbazole) (PVK) is attributed to charge transfer processes, highlighting the potential for enhancing NLO responses through chemical design. worldscientific.com

Table 2: Calculated Nonlinear Optical Properties for a Representative Carbazole-based Compound Note: This table illustrates typical NLO data obtained from DFT calculations. Values are dependent on the specific molecular structure and computational level.

ParameterDescriptionTypical Calculated Value (esu)
<α>Average Linear Polarizability~5 x 10-23
βFirst Hyperpolarizability~8 x 10-30

Values are illustrative and based on studies of NLO properties in organic molecules. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the underlying Lewis structure of a molecule. niscpr.res.inbatistalab.com It provides a quantitative picture of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is estimated using second-order perturbation theory, with the stabilization energy E(2) indicating the intensity of electron delocalization from a donor to an acceptor orbital. niscpr.res.in

For carbazole systems, NBO analysis can reveal the stability conferred by π-electron delocalization across the aromatic rings. Key interactions typically include π → π* and lone pair (LP) → σ* or LP → π* transitions. mdpi.com For example, the interaction between the nitrogen lone pair (LP(N)) and the adjacent antibonding orbitals of the carbazole ring contributes significantly to the molecule's electronic structure and stability. These delocalization effects are fundamental to the carbazole moiety's role as an effective hole-transporting unit. mdpi.com

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table shows examples of key electronic delocalizations within a carbazole framework as determined by NBO analysis.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π (C1-C2)π* (C3-C4)~20.5π-conjugation within ring
LP (N)π* (C1-C6)~40.2Lone pair delocalization
σ (C-H)σ* (C-C)~5.0Hyperconjugation

Data is representative of interactions found in aromatic amine systems. mdpi.comniscpr.res.in

Molecular Modeling of Polymer Conformation and Stereochemistry

The physical and electronic properties of poly(this compound) are strongly dependent on the three-dimensional arrangement of the polymer chains (conformation) and the spatial orientation of the bulky carbazole side groups (stereochemistry). Molecular modeling, often using molecular mechanics calculations, provides crucial insights into these structural features. researchgate.netacs.org

Studies on the closely related poly(N-vinylcarbazole) (PVK) have used a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) experiments and molecular mechanics to probe its solution conformation. researchgate.netacs.org These investigations analyze the triad (B1167595) stereochemical sequences: isotactic (carbazole groups on the same side of the polymer backbone), syndiotactic (alternating sides), and heterotactic (random arrangement). The results indicate that a single, rigid conformational model is insufficient to describe the polymer. Instead, the polymer chain exists in a state of conformational averaging between different model structures. researchgate.netacs.org

Mechanistic Modeling of Polymerization Processes and Reaction Kinetics

Understanding the mechanism and kinetics of the polymerization of this compound is key to controlling the molecular weight, structure, and properties of the resulting polymer. Mechanistic modeling involves developing kinetic schemes that describe the initiation, propagation, and termination steps of the polymerization reaction.

The polymerization of N-vinylcarbazole (NVC), a closely related monomer, has been shown to proceed via multiple pathways, including free-radical and cationic polymerization. researchgate.net In some systems, a charge-transfer complex can form, which is capable of initiating polymerization through both radical and cationic mechanisms simultaneously. researchgate.net The ratio of these competing mechanisms can be influenced by factors such as the donor-acceptor ratio of the initiating system and the reaction medium. researchgate.net

Kinetic studies often reveal the order of the reaction. For example, controlled radical polymerization of NVC using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) has been shown to follow pseudo-first-order kinetics. researchgate.net This is evidenced by a linear relationship between ln([M]0/[M]) and time, indicating that the concentration of propagating radicals remains constant. researchgate.net Such kinetic models are crucial for validating experimental data and designing polymerization processes to produce polymers with well-defined architectures and low polydispersity. researchgate.netacs.org

Optoelectronic and Charge Transport Phenomena in Poly N Ethyl 2 Vinylcarbazole

Fundamental Mechanisms of Charge Carrier Generation and Transport

The movement of charge carriers, specifically holes, is a critical process in the functionality of P2VK-based devices. This transport is primarily understood as a hopping mechanism, where holes move between the pendant carbazole (B46965) groups of the polymer chains. scispace.com

Investigation of Hole Transport Mobility and Influencing Factors

The hole drift mobility in P2VK has been a subject of extensive study. Time-of-flight (TOF) techniques are commonly employed to measure this property. acs.orgresearchgate.net Research has shown that the hole mobility in P2VK is influenced by factors such as the applied electric field and temperature. iupac.orgbjp-bg.com For instance, one study reported a hole mobility of 1.4 x 10⁻⁶ cm²/V·s at an electric field of 4 x 10⁵ V/cm for P2VK. iupac.org

Steric interactions between the carbazole groups, influenced by their position on the vinyl backbone, also play a role in determining the transport properties. iupac.org The structure of P2VK, with the ethyl group at the 2-position of the carbazole ring, affects the polymer's conformation and, consequently, the ease with which holes can hop between adjacent carbazole moieties.

Analysis of Dispersive Transport Models

The charge transport in amorphous polymers like P2VK is often described by dispersive transport models. acs.orgresearchgate.net This type of transport is characterized by a "tail" in the transient photocurrent signal, indicating a wide distribution of charge carrier transit times. acs.orgkuleuven.be This dispersion arises from the energetic and positional disorder of the hopping sites (the carbazole groups) within the amorphous polymer matrix. kuleuven.be

The Scher-Montroll theory provides a foundational framework for understanding dispersive transport, although deviations from this model have been observed in studies of similar carbazole-based polymers like poly(N-vinylcarbazole) (PVK). acs.orgresearchgate.net These deviations suggest that more complex models may be necessary to fully capture the transport dynamics in these systems.

Characterization of Poole-Frenkel-like Activated Hopping Transport

The electric field dependence of hole mobility in carbazole polymers often follows a Poole-Frenkel-like behavior. acs.orgresearchgate.netbjp-bg.com This model describes how the mobility increases with the square root of the applied electric field. aip.org This relationship is indicative of an activated hopping process, where the electric field lowers the energy barriers for charge carriers to hop between localized states. worldscientific.com

The transport is thermally activated, meaning that an increase in temperature provides the necessary energy for holes to overcome these barriers, leading to higher mobility. iupac.orgbjp-bg.com The zero-field activation energy (E₀) is a key parameter in this model, representing the energy barrier in the absence of an electric field. aip.org

Studies on Optical Sensitization of Charge Carrier Transport

The spectral response of carbazole polymers can be extended into the visible region through optical sensitization. iupac.org This is typically achieved by adding sensitizing molecules, such as dyes or pigments, or by forming charge-transfer complexes. iupac.org

In this process, the sensitizer (B1316253) absorbs light and then injects a charge carrier (in this case, a hole) into the polymer. iupac.org The hole is then transported through the P2VK matrix via the hopping mechanism described earlier. iupac.org This technique is crucial for applications like electrophotography, where sensitivity to visible light is required. guidechem.com

Excited State Dynamics and Energy Transfer Processes

The photophysical properties of P2VK are governed by the behavior of its excited states, namely singlet and triplet excitons.

Singlet and Triplet Exciton (B1674681) Migration in Carbazole Polymer Films

Upon photoexcitation, singlet excitons are created on the carbazole chromophores. These excitons can migrate through the polymer film by hopping from one carbazole group to another. oup.com This migration is a critical step in processes like fluorescence and energy transfer to guest molecules.

The migration of singlet excitons can be influenced by the presence of "traps," which can be either intrinsic to the polymer structure or extrinsic impurities. oup.com One common intrinsic trap is an excimer, which is a dimeric species formed between an excited and a ground-state carbazole group. aip.orgresearchgate.net The formation of these excimers leads to a red-shifted, structureless emission band in the fluorescence spectrum. aip.org

Triplet excitons also play a significant role in the excited-state dynamics of carbazole polymers. epa.gov These triplet states can also migrate through the polymer film. aip.org The presence of triplet dimers, which act as traps, has been identified in both PVK and P2VK films. epa.gov These traps can quench the emission from phosphorescent dopants, which is a critical consideration for applications in organic light-emitting diodes (OLEDs). epa.gov

Chemical Compounds Mentioned

Compound NameAbbreviation
Poly(N-Ethyl-2-vinylcarbazole)P2VK
Poly(N-vinylcarbazole)PVK

Research Findings on Hole Mobility in Carbazole Polymers

PolymerHole Mobility (cm²/V·s)Electric Field (V/cm)Measurement TechniqueReference
Poly(this compound)1.4 x 10⁻⁶4 x 10⁵Xerographic Discharge iupac.org
Poly(N-vinylcarbazole)10⁻⁶ - 10⁻⁷5 x 10⁵Xerographic & TOF iupac.org
Poly(N-vinylcarbazole)2.8 x 10⁻⁶2.5 x 10⁻⁶Time-of-Flight researchgate.net

Advanced Materials and Applications of Poly N Ethyl 2 Vinylcarbazole

Polymeric Light-Emitting Diodes (PLEDs/OLEDs)

The development of efficient and stable PLEDs and OLEDs relies heavily on the design of novel materials with tailored properties. Carbazole-based polymers are frequently employed due to their excellent hole-transporting capabilities and high photoluminescence quantum yields.

Role of Poly(N-Ethyl-2-vinylcarbazole) as Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. The host material should ideally possess a high triplet energy level to effectively confine the triplet excitons on the guest molecules, preventing energy loss and ensuring efficient emission.

Detailed studies of the delayed emission from thin films of poly(this compound) have provided critical insights into its suitability as a host material. Research has shown that, similar to its counterpart PVK, P2VK is susceptible to the formation of triplet dimers. These dimers act as trap states with lower energy levels, which can quench the emission from blue phosphorescent dopants.

A comparative analysis of the triplet energy levels of PVK and P2VK reveals the significant impact of the ethyl substitution on the 2-position of the vinylcarbazole monomer. The triplet energy of these trap states, identified as ground state triplet dimers, is considerably lower in P2VK.

PolymerTriplet Dimer Energy (eV)
Poly(N-vinylcarbazole) (PVK)2.46
Poly(this compound) (P2VK)2.1

The formation of these low-energy triplet dimers in P2VK at 2.1 eV poses a significant challenge for its use as a host for blue emitters, which typically have triplet energies in the range of 2.6-2.8 eV. umk.pl The energy from the blue dopant can be transferred to these dimer trap sites, leading to a reduction in device efficiency and affecting the operational lifetime, especially at elevated temperatures where triplet exciton (B1674681) hopping to these traps is more pronounced. umk.pl This suggests that while P2VK possesses the basic carbazole (B46965) structure beneficial for hole transport, its lower triplet dimer energy makes it a less than ideal host for high-energy phosphorescent emitters compared to other potential host materials. umk.pl

Luminescence Properties of Bipolar Copolymers Containing Carbazole Groups

To address the imbalance of charge injection and transport in single-polymer-based OLEDs, the development of bipolar copolymers has emerged as a promising strategy. These copolymers contain both hole-transporting and electron-transporting moieties, either in the main chain or as pendant groups. While extensive research has been conducted on bipolar copolymers incorporating N-vinylcarbazole, specific studies focusing on copolymers derived from this compound are less common.

Organic Photovoltaic Devices and Solar Cells

In the realm of organic photovoltaics (OPVs), carbazole-based polymers are often utilized for their hole-transporting properties, contributing to efficient charge separation and collection at the electrodes.

Functionality as Hole-Transport Layers in Device Architectures

The hole-transport layer (HTL) in an OPV device plays a crucial role in extracting holes from the photoactive layer and transporting them to the anode while simultaneously blocking electrons. An ideal HTL should possess high hole mobility, appropriate energy levels to match the donor material in the active layer, and good film-forming properties.

While poly(N-vinylcarbazole) is a well-documented HTL material in various solar cell architectures, including perovskite and organic solar cells, the specific use of Poly(this compound) as the primary HTL is not as extensively reported. However, the monomer, N-ethylcarbazole, has been employed as a plasticizer in photorefractive composites based on PVK, where it also contributes to charge transport. researchgate.net This suggests that the ethylcarbazole moiety itself possesses charge-carrying capabilities.

Development of Hybrid Nanocomposites for Enhanced Photovoltaic Performance

Hybrid nanocomposites, which incorporate inorganic nanoparticles into a polymer matrix, are being explored to enhance the performance of OPVs. These nanoparticles can improve light absorption, exciton dissociation, and charge transport.

Research in this area has largely focused on PVK-based nanocomposites. For example, composites of PVK with nanoparticles like titanium dioxide (TiO₂) have been investigated for their potential in solar cell applications. researchgate.net The nanoparticles can act as electron acceptors, creating a large interfacial area for exciton dissociation.

For Poly(this compound), the development of hybrid nanocomposites would follow a similar principle. The choice of inorganic nanoparticle and the control of the morphology of the blend are critical for optimizing device performance. The P2VK matrix would serve as the hole-transporting medium, while the nanoparticles would facilitate electron transport. The efficiency of such a hybrid nanocomposite would depend on factors such as the quality of the dispersion of the nanoparticles within the P2VK matrix and the energy level alignment at the polymer-nanoparticle interface.

Organic Photorefractive Materials Development

Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This property makes them attractive for applications in holographic data storage, optical image processing, and real-time optical interferometry. The photorefractive effect in polymers arises from a combination of photoconductivity and the electro-optic effect.

A typical photorefractive polymer composite consists of a photoconducting polymer, a sensitizer (B1316253), a nonlinear optical chromophore, and a plasticizer. The role of the photoconducting polymer is to generate and transport charge carriers upon illumination.

Poly(N-vinylcarbazole) is a foundational polymer in the field of photorefractive materials. In many of these composites, N-ethylcarbazole (ECZ) is used as a plasticizer to lower the glass transition temperature of the composite, which allows for the orientational enhancement of the photorefractive effect. researchgate.net Beyond its role as a plasticizer, ECZ also participates in the hole transport process.

Given that P2VK is the polymerized form of a monomer closely related to ECZ, it is a logical candidate for the photoconducting component in photorefractive composites. The ethyl group at the 2-position of the vinylcarbazole unit can potentially influence the polymer's photoconductive properties and its interaction with other components in the composite. The development of photorefractive materials based on P2VK would involve optimizing the composition of the composite to achieve a high diffraction efficiency, a large two-beam coupling gain, and a fast response time.

Applications in Organic Field-Effect Transistors

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of these devices is heavily reliant on the charge carrier mobility of the organic semiconductor used as the active layer. Poly(this compound) has emerged as a promising p-type (hole-transporting) material for OFETs. mdpi.comlew.ro

The carbazole moiety in the polymer's side chain provides the necessary electronic functionality for charge transport. In non-conjugated polymers like poly(this compound), charge transport occurs via a hopping mechanism between adjacent pendant carbazole groups. The ethyl substitution at the nitrogen atom and the vinyl linkage position at the 2-position of the carbazole ring influence the polymer's conformation and, consequently, its electronic properties.

Research comparing isomers of vinylcarbazole polymers has shown that the structure of the monomer unit significantly impacts the charge carrier mobility of the resulting polymer. Notably, poly(this compound) has demonstrated exceptionally high hole mobility, surpassing that of its more common counterpart, poly(N-vinylcarbazole) (PVK). scribd.com This enhancement is attributed to the specific stereochemical arrangement of the carbazole side chains, which facilitates more efficient intermolecular charge hopping. scribd.com The high mobility makes poly(this compound) a highly attractive candidate for the active layer in high-performance OFETs. guidechem.comresearchgate.net

Table 1: Comparative Hole Drift Mobilities of Carbazole-Based Polymers

PolymerHole Mobility (cm²/V·s)Electric Field (V/cm)
Poly(this compound)1.4 x 10⁻³4.0 x 10⁵
Poly(N-vinylcarbazole) (PVK)~10⁻⁶ - 10⁻⁵Varies

This table presents comparative data, with the mobility for poly(this compound) highlighted from specific studies. scribd.com The value for PVK represents a typical range found in the literature under various conditions. bjp-bg.comresearchgate.net

Functional Nanomaterials and Composites based on this compound

The integration of this compound into nanomaterials and composites offers a versatile strategy for developing advanced functional materials with synergistic properties.

Polymer nanocomposites based on a poly(this compound) matrix are synthesized by incorporating various nanofillers, such as metal oxide nanoparticles or carbon-based nanomaterials like graphene oxide. guidechem.comchemsrc.combiogecko.co.nz These composites aim to combine the excellent hole-transporting properties of the polymer with the unique optical, electrical, or catalytic functionalities of the nanoparticles.

Common synthesis methods include:

Solution Blending: This involves dissolving the polymer and dispersing the nanoparticles in a common solvent, followed by solvent evaporation to form a composite film. biogecko.co.nz

In Situ Polymerization: The this compound monomer is polymerized in the presence of pre-synthesized nanoparticles. This method can lead to better dispersion and stronger interfacial interactions between the polymer and the nanofiller. biogecko.co.nz

For instance, nanocomposites of the related poly(N-vinylcarbazole) with zirconium dioxide (ZrO₂) nanoparticles have been prepared via solution polymerization, initiated by AIBN in a chlorobenzene (B131634) solvent. biogecko.co.nz Characterization of these materials is crucial to understand their structure and properties. Techniques such as X-ray Diffraction (XRD) are used to confirm the crystalline structure of the fillers and the amorphous nature of the polymer matrix, while optical spectroscopy (UV-Vis) is employed to study properties like UV-shielding efficiency. biogecko.co.nz Similarly, composites with manganese sulfide (B99878) (MnS) quantum dots have been synthesized, showing enhanced optical properties. chemsrc.com

Block copolymers containing a poly(this compound) segment represent a sophisticated approach to creating highly ordered nanostructures for optoelectronic devices. semanticscholar.orgresearchgate.net These copolymers, which consist of chemically distinct polymer chains linked together, can spontaneously self-assemble into various morphologies such as micelles, vesicles, or lamellae when placed in a selective solvent or upon annealing. mdpi.comacs.org

The ability to form these structures is driven by the thermodynamic incompatibility of the different blocks. For example, an amphiphilic block copolymer can be created by pairing a hydrophobic poly(this compound) block with a hydrophilic block. In an aqueous solution, these chains will assemble to shield the hydrophobic segments from the water, forming, for instance, micelles with a poly(this compound) core and a hydrophilic corona. semanticscholar.org

This self-assembly process provides a powerful bottom-up approach to fabricate functional materials with precisely controlled domain sizes on the nanometer scale. helsinki.fi The size, shape, and arrangement of these domains can be tuned by controlling the molecular weight of the copolymer and the relative lengths of the blocks. mdpi.com This morphological control directly influences the material's optoelectronic properties, such as its photoluminescence and charge-transport characteristics, which is critical for optimizing devices like organic light-emitting diodes (OLEDs). acs.orgmdpi.com

Electrochemical Sensing Applications

The electrochemical activity and film-forming properties of carbazole-based polymers make them excellent candidates for the development of chemical sensors. mdpi.comlew.ro Poly(this compound) can be used to modify electrode surfaces, creating a sensitive layer for the detection of various analytes. atespolymer.org

The polymer film can be deposited on an electrode (e.g., glassy carbon, carbon fiber) through techniques like drop-casting or electropolymerization. researchgate.net The modified electrode can then be used for the detection of electroactive species. The polymer serves multiple roles: it can act as a pre-concentration layer, accumulating the analyte at the electrode surface to enhance the signal, and its inherent conductivity facilitates the charge transfer process during electrochemical detection.

A significant application is in the detection of neurotransmitters, such as dopamine (B1211576). acs.orgresearchgate.net Block copolymers of poly(N-vinylcarbazole) and sulfonic acid-containing polymers have been synthesized and used to create permselective films. acs.orgresearchgate.net These films exhibit ion-exchange properties, selectively attracting positively charged dopamine molecules while repelling common anionic interferents like ascorbic acid, which often coexists in biological samples. acs.org This selectivity is crucial for reliable sensing. The detection is typically performed using sensitive electrochemical techniques like cyclic voltammetry or differential pulse voltammetry, which can achieve very low detection limits. nih.gov

Table 2: Performance of a PVK-Based Electrochemical Sensor for Dopamine

Sensing PlatformTechniqueLinear RangeDetection Limit (LOD)Reference
Poly(N-vinylcarbazole) on Carbon-Fiber MicroelectrodeCyclic VoltammetryNot Specified0.01 nM researchgate.net
PNVCz-b-PSSA Block Copolymer FilmIon-Exchange VoltammetryNot SpecifiedNot Specified acs.org

This table shows examples of the performance of sensors based on the related poly(N-vinylcarbazole) (PVK/PNVCz), indicating the potential for developing highly sensitive sensors using poly(this compound). acs.orgresearchgate.net

Other Emerging Research Applications

The unique properties of poly(this compound) are paving the way for its use in other advanced applications, particularly in the field of biosensing.

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer. Poly(this compound) is a promising material for the transducer component, specifically for fabricating electrochemical biosensors. researchgate.netsemi.ac.cn Its key advantages include good chemical stability, inherent electrical conductivity, and the ability to form stable films that can serve as a biocompatible matrix for the immobilization of biomolecules. atespolymer.orgcore.ac.uk

In a typical configuration, a biological molecule, such as an enzyme or an antibody, is physically entrapped or covalently bonded to the poly(this compound) film on an electrode surface. core.ac.uk This immobilized biomolecule provides the sensor with its specificity. For example, the enzyme urease could be immobilized to detect urea. When the target analyte (e.g., urea) interacts with the enzyme, it produces a chemical change (e.g., a change in pH or the production of an electroactive species) that is detected by the polymer-coated electrode and converted into a measurable electrical signal. core.ac.uk The polymer's role is to provide a stable support for the biomolecule and to efficiently transduce the biological event into a signal. semi.ac.cn This platform technology holds potential for the detection of a wide range of biologically important molecules. nih.gov

Cellular Markers

The utility of a polymer in cellular imaging and marking is heavily dependent on its fluorescent properties. Poly(this compound) has been studied for its characteristic emission properties, which are foundational to its potential use as a cellular marker.

Detailed research has shown that dilute fluid solutions of Poly(this compound) exhibit a distinct, structureless emission band. researchgate.netresearchgate.netresearchgate.net This emission is shifted significantly to the red of the normal molecular fluorescence of corresponding monomer compounds, with one study quantifying this shift at approximately 5400 cm⁻¹. researchgate.netresearchgate.netresearchgate.net This phenomenon is attributed to the formation of intrachain "excimers," which are excited-state dimers formed between adjacent carbazole pendant groups along the polymer chain. researchgate.netiaea.org The formation of these excimers is a key characteristic of vinylcarbazole polymers and dictates their unique fluorescent output. researchgate.net

The fluorescence of carbazole-containing nanoparticles makes them well-suited for applications such as the labeling and tracking of living cells. researchgate.net The specific emission properties of Poly(this compound), arising from its excimer states, provide the basis for its consideration in this field. Studies have investigated these photophysical behaviors in various states, including dilute solutions and as part of copolymer systems. iaea.orgacs.org

Emission Properties of Poly(this compound) and Related Polymers
PolymerKey Emission CharacteristicAttributionPotential ApplicationReference
Poly(this compound)Structureless emission band approx. 5400 cm⁻¹ to the red of monomer fluorescence.Intrachain excimer formation.Fluorescent cellular labeling and tracking. researchgate.netresearchgate.netresearchgate.net
Poly(N-vinylcarbazole) (PVK)Exhibits two types of excimer fluorescence (sandwich-type and partially overlapped).Pre-existing excimer-forming sites and exciton migration.General fluorescent applications, biosensors, cellular markers. researchgate.netresearchgate.netresearchgate.net
Poly(N-ethyl-3-vinylcarbazole)Also exhibits intrachain excimer emission in fluid solution.Intrachain excimer formation.Fluorescent applications. researchgate.netiaea.org

Radioprotectors

While the broader class of Poly(N-vinylcarbazole) (PVK) based materials has been identified in reviews as having potential applications as radioprotectors, specific research detailing the evaluation of Poly(this compound) for this purpose is not extensively documented in the available scientific literature. researchgate.netresearchgate.net The investigation into its efficacy and mechanism in radiation protection remains a field for future research.

Antibacterial Coatings

The development of materials with antimicrobial properties is a significant area of materials science. Research has been conducted on composites incorporating the parent polymer, Poly(N-vinylcarbazole) (PVK), which have demonstrated antibacterial activity. researchgate.net For instance, a biocomposite of nano-gallium-substituted hydroxyapatite, plant-based extracts, and PVK was shown to have antimicrobial properties suitable for coating metallic implants. acs.orgnih.gov However, studies focusing specifically on the intrinsic antibacterial properties of Poly(this compound) or its use in antibacterial coatings are not prominent in the reviewed literature.

Drug Delivery Systems

Polymeric nanoparticles and micelles are widely explored as systems for targeted drug delivery. Derivatives of Poly(N-vinylcarbazole) are recognized for their potential in various biomedical applications, including the development of therapeutic systems. researchgate.netresearchgate.net The formulation of nanoparticles from PVK has been explored for drug delivery applications due to advantages like protecting the drug and enabling targeted release. researchgate.net Despite the investigation of the broader PVK family in this context, detailed research findings on the specific use of Poly(this compound) for creating drug delivery systems are not widely available in the scientific literature.

Conclusion and Future Research Directions

Synthesis of Key Research Findings Pertaining to N-Ethyl-2-vinylcarbazole

This compound is a monomer that, upon polymerization, yields poly(this compound), a material with notable photophysical properties. Research has shown that dilute solutions of poly(this compound) exhibit a structureless emission band at energies significantly lower than the normal molecular fluorescence of its monomer counterpart. aip.orgaip.org This phenomenon is attributed to the formation of an intrachain excimer state, where two adjacent pendant carbazole (B46965) groups interact in an overlapping, sandwich-like configuration when one is electronically excited. aip.orgaip.org Unlike poly(N-vinylcarbazole) (PVK), which displays a second, higher-energy excimer emission, the emission spectrum of poly(this compound) is characterized by a more monomer-like fluorescence in the higher energy region. aip.org

The polymerization of this compound has been achieved through methods like nitroxide-mediated radical polymerization. princeton.edu This controlled polymerization technique allows for the synthesis of polymers with specific molecular weights and architectures, which is crucial for tailoring their properties for various applications. researchgate.netsemanticscholar.org Studies on the resulting polymer, poly(this compound), have explored its emission properties in different conditions, noting changes in the emission spectrum with temperature. aip.org

Identification of Unresolved Challenges and Open Questions in Carbazole Polymer Research

The broader field of carbazole polymer research, which includes derivatives like poly(this compound), faces several challenges and open questions that hinder further advancements. A significant limitation of many carbazole-based polymers, particularly 3,6-derivatives, is their relatively low molecular weight and poor electron conjugation, which can negatively impact their performance in electronic applications. mdpi.com While poly(N-vinylcarbazole) (PVK) is a widely studied hole-transporting material, its poor processability and susceptibility to oxidation, which reduces conductivity, remain significant hurdles. mdpi.com

Furthermore, the development of efficient and stable blue-emitting polymers for applications like organic light-emitting diodes (OLEDs) is an ongoing challenge. mdpi.com Achieving high triplet energy and maintaining good hole-transporting capabilities are often conflicting requirements in material design. bohrium.com For instance, while PVK has been used as a host material in OLEDs, its non-conjugated nature means charge transport occurs through a less efficient hopping mechanism between carbazole units. mdpi.com

Another unresolved issue is the potential for phase separation and crystallization in polymer blends, particularly when small molecule dopants or plasticizers are used to enhance properties like the electro-optic effect. rug.nl This can lead to device instability and failure over time. The precise control over polymer architecture to optimize properties and prevent these issues remains a key area of investigation. researchgate.netsemanticscholar.org Additionally, a deeper understanding of the charge generation, transport, and trapping mechanisms within these materials is crucial for designing next-generation devices with improved performance and longevity. rug.nl

Prospective Future Research Avenues and Potential Innovations for this compound Systems

Future research on this compound and its polymer systems holds promise for significant innovations, particularly in the realm of optoelectronics. A primary focus should be on the synthesis of well-defined block copolymers incorporating poly(this compound) segments. researchgate.netsemanticscholar.org This approach allows for the combination of its hole-transporting properties with other functional blocks, potentially leading to materials with both electron- and hole-transporting capabilities within a single polymer chain, which could enhance the efficiency of OLEDs. princeton.edu

Further exploration of controlled radical polymerization techniques, such as RAFT polymerization, for this compound could lead to polymers with precisely controlled molecular weights and narrow polydispersity. acs.org This level of control is essential for establishing clear structure-property relationships and optimizing materials for specific applications. Investigating the impact of different substituents on the carbazole ring of this compound could also fine-tune its electronic and photophysical properties. bohrium.com

Innovations may also arise from the development of novel composites and blends. For example, incorporating this compound-based polymers into hybrid materials with inorganic nanoparticles could lead to new functionalities for applications in photovoltaics and sensors. researchgate.net The use of N-ethylcarbazole as an efficient plasticizer has been shown to improve the orientational mobility of nonlinear optical molecules in photorefractive polymers, suggesting a pathway to enhance the performance of these materials. rug.nl Continued research in this direction could lead to more efficient materials for applications in dynamic holography and optical data storage. technochemical.com

Finally, a more in-depth investigation into the photophysics of poly(this compound), particularly the dynamics of excimer formation and decay, could provide valuable insights for designing more efficient emissive materials. aip.orgaip.org Understanding these fundamental processes is key to unlocking the full potential of this compound systems in next-generation electronic and photonic devices.

Q & A

Q. What are the recommended methodologies for synthesizing N-Ethyl-2-vinylcarbazole and its polymeric derivatives?

this compound can be synthesized via cationic polymerization techniques using vinylcarbazole derivatives. For controlled polymerization, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been employed to graft poly(N-vinylcarbazole) onto graphene oxide, ensuring precise molecular weight control . Initiators like boron trifluoride etherate are commonly used in cationic polymerization to stabilize propagating cations, as demonstrated in studies on carbazole-containing monomers . For advanced derivatives, copolymerization with triphenylamine or carbazole units enhances electronic properties, as seen in green phosphorescent OLED host materials .

Q. How should researchers characterize the electronic and photophysical properties of this compound-based materials?

Key characterization methods include:

  • UV-Vis and Photoluminescence (PL) Spectroscopy : To determine absorption/emission spectra and triplet energy levels, critical for evaluating host materials in OLEDs .
  • Electrochemical Analysis : Cyclic voltammetry assesses redox behavior and charge transport capabilities, particularly for mixed ionic-electronic conductors .
  • Differential Scanning Calorimetry (DSC) : Measures thermal stability and glass transition temperatures, essential for polymer processing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use impermeable gloves (nitrile or neoprene), safety goggles, and chemical-resistant clothing to prevent skin/eye contact .
  • Respiratory Protection : For aerosol exposure, use NIOSH-approved P95 respirators (US) or EN 143-certified P1 filters (EU) .
  • Ventilation : Employ local exhaust systems or closed processes to minimize inhalation risks .
  • Waste Disposal : Decontaminate spills with inert absorbents and dispose of waste via licensed facilities to avoid environmental release .

Advanced Research Questions

Q. How can contradictions in pressure-dependent hydrogen uptake/release data for N-Ethylcarbazole derivatives be resolved?

Existing studies report hydrogen uptake at 30–70 bar but release at 0.25–1.00 bar , creating experimental discrepancies. To address this:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities under varied pressures to refine thermodynamic models .
  • Computational Modeling : Density Functional Theory (DFT) simulations can predict pressure-dependent behavior and identify optimal conditions for reversibility .
  • Multi-pressure Experimental Design : Conduct experiments across intermediate pressure ranges (e.g., 5–30 bar) to bridge data gaps .

Q. What strategies optimize this compound as a host material for blue phosphorescent OLEDs?

  • Triplet Energy Level Tuning : Modify the polymer backbone with electron-withdrawing groups (e.g., carbonyl) to increase triplet energy above 2.8 eV, preventing energy back-transfer from dopants .
  • Dimer Suppression : Avoid aggregation by copolymerizing with sterically bulky units (e.g., triphenylamine), which reduces excimer formation and enhances electroluminescence efficiency .
  • Morphology Control : Anneal thin films at 120–150°C to improve crystallinity and charge mobility .

Q. How do polymerization mechanisms influence the electrical properties of poly(this compound)?

  • Cationic Polymerization : Produces polymers with high chain regularity and conductivity due to carbazole’s planar structure, ideal for hole-transport layers .
  • Radical Polymerization : Introduces branching defects, reducing conductivity but improving solubility for solution-processed devices .
  • RAFT Polymerization : Balances molecular weight distribution and defect density, enabling tailored optoelectronic properties for broadband optical limiting applications .

Q. What methodologies address gaps in ecological toxicity data for this compound?

  • QSAR Modeling : Predict acute aquatic toxicity using quantitative structure-activity relationships (e.g., ECOSAR) when experimental LC50 data are unavailable .
  • Microcosm Studies : Evaluate biodegradation pathways in simulated soil/water systems to assess persistence and bioaccumulation potential .
  • Collaborative Data Sharing : Leverage platforms like the NIST Chemistry WebBook to aggregate dispersed datasets and validate predictive models .

Data Analysis & Validation

Q. How should researchers evaluate the reliability of conflicting physicochemical property data (e.g., melting points)?

  • Source Credibility : Prioritize peer-reviewed journals (e.g., Advanced Functional Materials) over non-reviewed vendor data .
  • Consistency Checks : Cross-reference values with analogous compounds (e.g., N-vinylcarbazole derivatives) to identify outliers .
  • Experimental Replication : Reproduce measurements using calibrated DSC instruments and standardized heating rates (e.g., 10°C/min) .

Q. What statistical approaches reconcile variability in spectroscopic or chromatographic data?

  • Principal Component Analysis (PCA) : Identifies latent variables (e.g., solvent polarity) causing batch-to-batch variability in UV-Vis spectra .
  • Error-Weighted Averaging : Assign confidence intervals to replicate measurements (n ≥ 5) to refine reported values like triplet energy levels .

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Feasible Synthetic Routes

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N-Ethyl-2-vinylcarbazole
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N-Ethyl-2-vinylcarbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.